L-Cysteine ethyl ester hydrochloride

Overview

Description

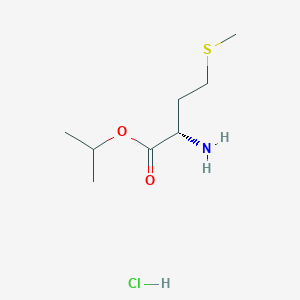

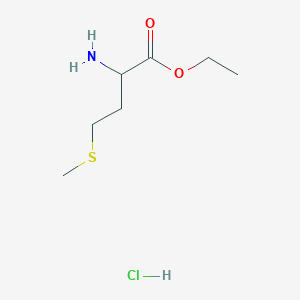

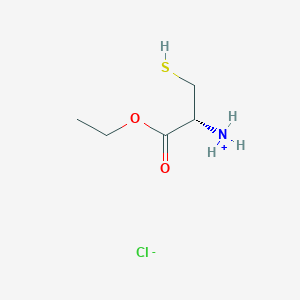

L-Cysteine ethyl ester hydrochloride is an alpha-amino acid ester . It is also known by other names such as ®-Ethyl 2-amino-3-mercaptopropanoate hydrochloride, Cystanin, and Ethyl L-cysteinate hydrochloride . It is widely used in food additives, cosmetics, and the pharmaceutical area .

Synthesis Analysis

This compound has been covalently attached to hyaluronic acid via the formation of an amide bond, mediated by carbodiimide and N-hydroxysuccinimide . Another study mentioned the preparation of S-nitroso-L-cysteine ethyl ester as an intracellular nitrosating agent .Molecular Structure Analysis

The molecular formula of this compound is C5H11NO2S·HCl, and its molecular weight is 185.67 . The crystal structure of this compound was determined at room temperature by X-ray diffraction methods .Chemical Reactions Analysis

The interaction of this compound with nitrate, sulfate, perchlorate, dihydrogen phosphate, and chloride ions has been investigated using surface enhanced Raman spectroscopy (SERS) .Physical and Chemical Properties Analysis

This compound is a white powder with an optical activity of [α]20/D −7.9°, c = 1 in 1 M HCl . It has a melting point of 123-125 °C . It is soluble in water .Scientific Research Applications

Vibrational and Structural Properties

L-Cysteine ethyl ester hydrochloride (CE) exhibits distinct vibrational and structural behaviors in both solid and aqueous states. Its electronic characteristics, particularly related to the thiol and amine groups, vary with the degree of solvation. This understanding is crucial for applications in molecular dynamics and bioavailability studies (Lestard et al., 2013).

Surface-Enhanced Raman Scattering Spectroscopy

CE plays a role in the surface-enhanced Raman spectroscopy (SERS) analysis of certain compounds. The study demonstrates its ability to modify nanoparticles for enhanced detection sensitivity, highlighting its potential in analytical chemistry applications (Xu et al., 2011).

Interaction with Lipids

The interaction of CE with lipids, such as dipalmitoylphosphatidylcholine, has been explored. This interaction is significant for understanding the integration of bioactive molecules with lipid bilayers, important for the design of drug delivery systems (Arias et al., 2015).

Catalytic Applications

CE shows promise in catalyzing chemical reactions. For instance, its complexes with palladium have been effective as hydrocarboxylation catalysts, indicating potential uses in synthetic chemistry (Real et al., 1999).

Oxidation Dynamics

Studies on the oxidation processes of CE in various solvents like dimethyl sulfoxide provide insights into its chemical stability and reactivity. These findings are relevant for designing cysteine-based molecular models in biological and chemical research (Dougherty et al., 2017).

Mucoadhesive Drug Delivery

CE has been integrated into novel hyaluronic acid conjugates, enhancing mucoadhesive properties and reducing biodegradability. This application is significant in developing advanced drug delivery systems (Kafedjiiski et al., 2007).

Wool Growth Enhancement

In agricultural research, CE has been evaluated as a dietary supplement for increasing wool growth in sheep, demonstrating its potential utility in animal husbandry (Radcliffe et al., 1985).

Mechanism of Action

Target of Action

L-Cysteine ethyl ester hydrochloride primarily targets the excitatory amino acid transporter 3 (EAAT3) . EAAT3 is responsible for the transport of L-cysteine into neurons .

Mode of Action

The compound interacts with its target by acting as a cell-penetrant L-thiol ester . It is suggested that the compound may directly bind to plasma membrane/intracellular proteins, such as ion channels, receptors, and enzymes, altering their activities .

Biochemical Pathways

This compound affects the redox reactions in the body . It is involved in the reduction process of cells and the metabolism of phospholipids in the liver . It protects liver cells from damage and promotes liver function .

Pharmacokinetics

It is known that the compound can be administered orally , suggesting that it has good bioavailability.

Result of Action

The compound has been shown to prevent and reverse physical dependence on morphine in male rats . It attenuates the development of physical dependence on morphine and reverses morphine dependence, most likely through intracellular actions within the brain .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it has been found to potentiate the reduction of nitroblue tetrazolium by mouse peritoneal macrophages ex vivo . This suggests that the compound’s action can be affected by the external environment of the cells.

Safety and Hazards

This compound is classified as not meeting the criteria based on available data . It is recommended to avoid contact with the eyes and skin, and to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes if skin contact occurs . It is also recommended to rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes if eye contact occurs .

Future Directions

Properties

IUPAC Name |

ethyl (2R)-2-amino-3-sulfanylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S.ClH/c1-2-8-5(7)4(6)3-9;/h4,9H,2-3,6H2,1H3;1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFKJWWJOCJHMGV-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CS)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CS)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046527 | |

| Record name | Ethyl L-cysteinate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White hygroscopic solid with a stench; [Alfa Aesar MSDS] | |

| Record name | L-Cysteine, ethyl ester, hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15091 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

868-59-7 | |

| Record name | L-Cysteine, ethyl ester, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=868-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Cysteine, ethyl ester, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl L-cysteinate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl L-cysteinate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.618 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL CYSTEINATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AM467TB2I1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

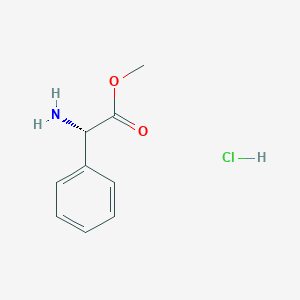

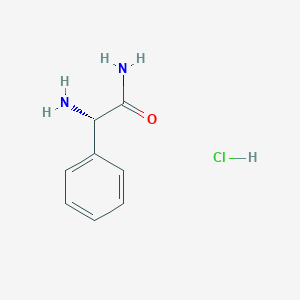

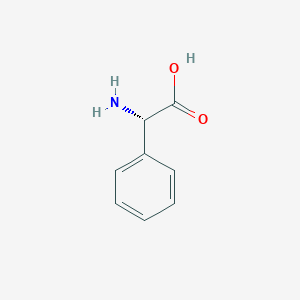

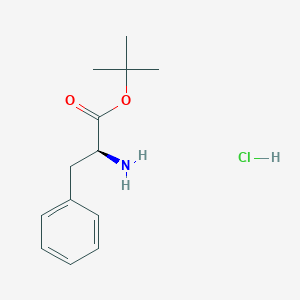

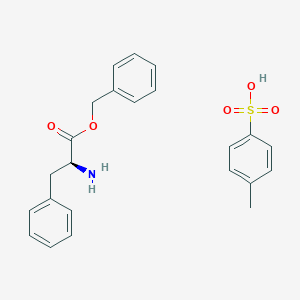

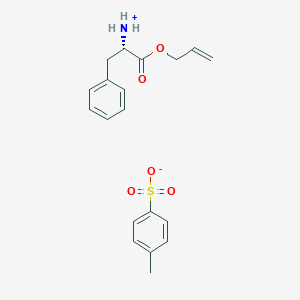

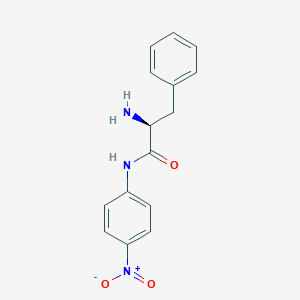

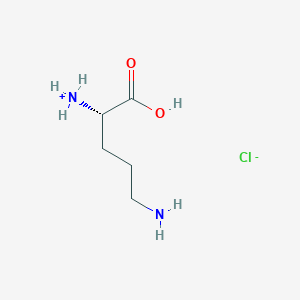

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.